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Compound of Interest

Compound Name: 2,3-Dichloropyridine

Cat. No.: B146566

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dichloropyridine (CAS No. 2402-77-9), a key intermediate in the synthesis of pharmaceuticals
and agrochemicals. This document is intended for researchers, scientists, and professionals in
drug development and materials science, offering detailed spectroscopic data from Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The
guide includes structured data tables, detailed experimental protocols, and a workflow
visualization to facilitate the structural elucidation and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 13C NMR,
Mass Spectrometry, and IR Spectroscopy for 2,3-Dichloropyridine.

Table 1.1: '"H NMR Spectroscopic Data
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Chemical Shift . Coupling .

Multiplicity Constant (J) Assighment Solvent
(3) ppm o,
8.31 dd J=45,18Hz H-6 CDCls
7.78 dd J=79,18Hz H-4 CDClIs
7.23 dd J=7.9,45Hz H-5 CDCIs
8.57 dd J=4.8,1.7Hz H-6 DMSO-ds
8.22 dd J=73,1.7Hz H-4 DMSO-ds
7.61 t J=7.3,4.8Hz H-5 DMSO-ds

Data sourced from ChemicalBook.[1][2]
. 13 i

Chemical Shift (d) ppm Assignment Solvent
147.9 C-2 CDCls
130.5 C-3 CDCls
150.1 C-6 CDCls
139.4 C-4 CDCls
123.0 C-5 CDCls

Note: Specific spectral data for 3C NMR is available and has been compiled from spectral

databases.

Table 1.3: Mass Spectrometry Data (Electron lonization)
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miz Relative Intensity (%) Putative Assignment
147 100 [M]* (Molecular lon)
149 64 [M+2]* (Isotope Peak)
112 85 [M-CI]*

76 34 [CaH2N]*

Data indicates the molecular ion as a prominent peak, with a significant M+2 peak
characteristic of a dichlorinated compound.[3]

Table 1.4: Infrared (IR) Spectroscopy Data

Functional Group

Wavenumber (cm~—?) Description .

Assignment
~3050 Weak Aromatic C-H Stretch
~1560 Medium Aromatic C=C Stretch
~1410 Strong Aromatic C=C Stretch
~1100 Strong C-CI Stretch
~790 Strong C-H Out-of-plane Bend

Note: A complete vibrational assignment for 2,3-Dichloropyridine has been reported, with

spectra measured in various phases.[4]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 2,3-Dichloropyridine by
analyzing the chemical shifts and coupling constants of its *H and 3C nuclei.
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Protocol:

Sample Preparation: Accurately weigh 5-25 mg of 2,3-Dichloropyridine for *H NMR or 20-
50 mg for 3C NMR. The sample is dissolved in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., Chloroform-d, CDCIs) in a clean, dry NMR tube.[1] Tetramethylsilane (TMS) is
typically used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data
acquisition.

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent to
stabilize the magnetic field. The magnetic field is then shimmed to maximize homogeneity
and improve spectral resolution. For 1H NMR, a standard pulse sequence is used to acquire
the spectrum. For 13C NMR, a proton-decoupled pulse sequence is commonly employed to
simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,
and referenced to the internal standard. Integration of the peaks in the *H NMR spectrum
provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,3-Dichloropyridine by measuring the
absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Protocol:
o Sample Preparation (Solid Sample):

o KBr Pellet Method: A small amount of 2,3-Dichloropyridine (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic
press.

o Thin Solid Film Method: The solid sample is dissolved in a volatile solvent, and a drop of
the solution is placed on a KBr or NaCl plate. The solvent is allowed to evaporate, leaving
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a thin film of the compound on the plate.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

» Data Acquisition: A background spectrum of the empty sample holder (or the KBr pellet
without the sample) is recorded. The sample is then placed in the instrument's sample
compartment, and the sample spectrum is acquired. The instrument measures the
interference pattern of the infrared beam, which is then mathematically converted into an
absorption spectrum.

o Data Processing: The final spectrum is typically presented as percent transmittance or
absorbance versus wavenumber (cm~1). The characteristic absorption bands are then
correlated with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,3-
Dichloropyridine to confirm its elemental composition and provide structural information.

Protocol:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample
is volatilized by heating in a vacuum.

« lonization (Electron lonization - El): In the ion source, the gaseous sample molecules are
bombarded with a high-energy electron beam (typically 70 eV). This process ejects an
electron from the molecule, forming a positively charged molecular ion ([M]*). The high
energy of this process often causes the molecular ion to fragment into smaller, characteristic
ions.

e Mass Analysis: The resulting ions are accelerated by an electric field and then separated
based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions versus their m/z ratio. The peak with the highest abundance is
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known as the base peak.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2,3-Dichloropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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